molecular formula C6H13NO3 B1303705 2,4-Dihydroxy-3,3-dimethylbutanamide CAS No. 4417-86-1

2,4-Dihydroxy-3,3-dimethylbutanamide

Cat. No.: B1303705
CAS No.: 4417-86-1
M. Wt: 147.17 g/mol
InChI Key: VNQLNIMYRMBBIN-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3,3-dimethylbutanamide is an organic compound with the molecular formula C6H13NO3 It is characterized by the presence of two hydroxyl groups and an amide group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutanoic acid.

    Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.

    Substitution: Formation of 2,4-dichloro-3,3-dimethylbutanamide.

Scientific Research Applications

2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-3,3-dimethylbutanoic acid
  • 2,4-Dihydroxy-3,3-dimethylbutylamine
  • 2,4-Dichloro-3,3-dimethylbutanamide

Uniqueness

2,4-Dihydroxy-3,3-dimethylbutanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQLNIMYRMBBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377336
Record name 2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4417-86-1
Record name 2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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